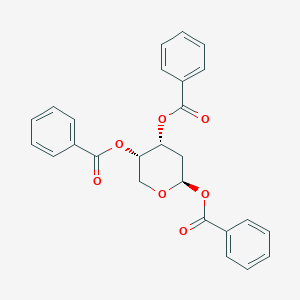

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

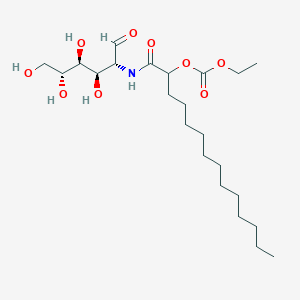

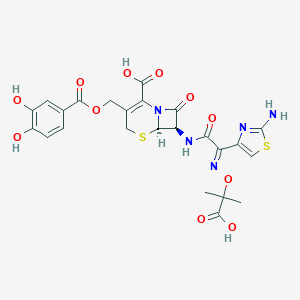

1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .

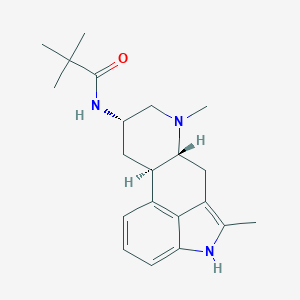

Molecular Structure Analysis

The molecular formula of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .Aplicaciones Científicas De Investigación

Chromones and Radical Scavengers

Chromones, similar in structure to benzopyran derivatives, have been recognized for their antioxidant properties, potentially relevant to the study of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose. The ability of chromones to neutralize active oxygen and free radicals suggests their use in mitigating cell impairment and diseases (Yadav et al., 2014).

Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, showcasing a similar benzene core to 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, underline the importance of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights the potential for 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar fields (Cantekin et al., 2012).

Antioxidant Activity Analysis

The methodologies used in determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), could be applicable for assessing the antioxidant properties of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose (Munteanu & Apetrei, 2021).

Detoxification Studies with Lactic Acid Bacteria

Research on the use of probiotics and lactic acid bacteria for detoxifying contaminants like benzo[a]pyrene (B[a]p) might offer insights into the potential applications of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in food safety or pharmacology (Shoukat, 2020).

Hexaazatriphenylene Derivatives in Organic Materials

The role of hexaazatriphenylene (HAT) derivatives in the development of organic materials, including their use as n-type semiconductors and in energy storage, points to the possible use of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose in similar applications (Segura et al., 2015).

Baicalein and Anti-cancer Effects

The study of baicalein, a flavonoid compound, for its anti-cancer activities provides a model for investigating the biological activities of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, particularly if it shares similar structural features or functional groups (Bie et al., 2017).

Mecanismo De Acción

Target of Action

Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI), also known as (2S,4S,5R)-5-((Benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate or 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, is a ribose-derived compound used in nucleoside synthesis . The primary targets of this compound are the nucleosides in the DNA and RNA of cells.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of nucleosides. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .

Propiedades

IUPAC Name |

[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEODWWVAXXZRMB-ZRBLBEILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)